molecular formula C25H26ClN3O3 B11193379 3'-Benzyl-9'-chloro-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

3'-Benzyl-9'-chloro-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B11193379
M. Wt: 451.9 g/mol
InChI Key: MLQLXPNFKVMASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The process begins with the formation of the core spiro structure, followed by the introduction of the benzyl, chloro, and dimethyl groups through various substitution reactions. Common reagents used in these steps include benzyl chloride, chloroform, and dimethyl sulfate, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale synthesis, incorporating steps such as solvent recovery and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce the compound to a more reactive intermediate.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to alterations in cellular processes. The exact pathways depend on the context of its application, such as its role as an antimicrobial agent or a potential drug candidate.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities.

    Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.

    Spiro Compounds: Notable for their unique three-dimensional structures and diverse reactivity.

Uniqueness

What sets 3’-Benzyl-9’-chloro-1,5-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione apart is its combination of a spiro structure with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C25H26ClN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

3-benzyl-9-chloro-1',3'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C25H26ClN3O3/c1-27-22(30)25(23(31)28(2)24(27)32)15-18-8-9-19(26)14-20(18)29-11-10-17(13-21(25)29)12-16-6-4-3-5-7-16/h3-9,14,17,21H,10-13,15H2,1-2H3

InChI Key

MLQLXPNFKVMASV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.